3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
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Overview
Description
3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is a heterocyclic compound characterized by a fused bicyclic structure containing nitrogen atoms.
Mechanism of Action
Target of Action
Related compounds have shown potential in modulating pim kinases , which play crucial roles in cell survival, proliferation, and differentiation.
Mode of Action
It’s synthesized through hydrazine condensations and c–n ullmann-type cross-coupling reactions . This process might influence its interaction with its targets.
Result of Action
Related compounds have shown potential in inhibiting cell proliferation , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole typically involves the condensation of hydrazine derivatives with suitable precursors. One common method includes the use of hydrazine hydrate and a pyrazole derivative under controlled conditions. The reaction is often facilitated by microwave activation, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including hydrazine condensations and C–N Ullmann-type cross-coupling reactions. These methods are optimized for large-scale production by employing efficient catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole has significant applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
- 1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazole
- 4-Imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidine
- 3-Hydroxy-4-methyl-6-nitro-pyrazolo[3,4-d][1,2,3]triazole
Uniqueness: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole stands out due to its unique amino group, which allows for diverse chemical modifications and functionalizations. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQVSLWMOJHHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NNC(=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561729 |
Source
|
Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128854-05-7 |
Source
|
Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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